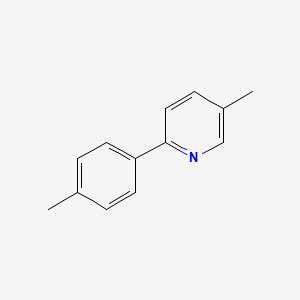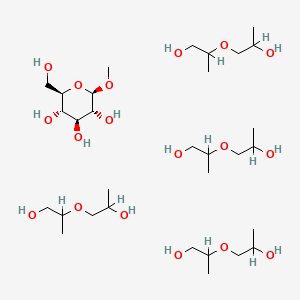
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol: is a propoxylated methyl glucose ether, characterized by its moderate viscosity and pale yellow syrup-like appearance. It is widely used in personal care products due to its effective emollient, fragrance fixative, and humectant properties . This compound is derived from corn and is miscible with water, alcohols, organic esters, and oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol is synthesized through the etherification of methyl glucose with polypropylene glycol. This reaction typically occurs under alkaline conditions using a base catalyst . The process involves the reaction of methyl glucose with propylene oxide, resulting in the formation of the propoxylated product .
Industrial Production Methods: : Industrially, the production of this compound involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure the desired degree of propoxylation, resulting in a product with consistent quality and properties .
Analyse Chemischer Reaktionen
Types of Reactions: : (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol primarily undergoes substitution reactions due to the presence of ether linkages. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated products .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol is used as a solvent and stabilizer in various formulations. Its ability to enhance the solubility of other compounds makes it valuable in chemical synthesis and analysis .
Biology: : In biological research, this compound is utilized as a humectant and emollient in cell culture media and other biological formulations. Its non-toxic nature ensures compatibility with biological systems .
Medicine: : this compound finds applications in pharmaceutical formulations, particularly in topical creams and ointments. Its emollient properties help in improving the texture and efficacy of these products .
Industry: : Industrially, this compound is used in the production of personal care products such as lotions, creams, and shampoos. Its ability to enhance gloss and improve combability makes it a popular ingredient in hair care products .
Wirkmechanismus
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol exerts its effects primarily through its emollient and humectant properties. It forms a protective film on the surface of the skin or hair, preventing moisture loss and providing a lubricious feel . This compound also enhances the sensory properties of formulations, making them smoother and more spreadable .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include Ppg-10 methyl glucose ether, (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol distearate, and Glucam™ P-20 . These compounds share similar properties but differ in their degree of propoxylation and specific functional groups.
Uniqueness: : this compound is unique due to its specific degree of propoxylation, which provides an optimal balance of hydrophilic and lipophilic properties. This makes it particularly effective as a humectant and emollient in a wide range of formulations .
Eigenschaften
Molekularformel |
C31H70O18 |
|---|---|
Molekulargewicht |
730.9 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-(2-hydroxypropoxy)propan-1-ol |
InChI |
InChI=1S/C7H14O6.4C6H14O3/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;4*1-5(8)4-9-6(2)3-7/h3-11H,2H2,1H3;4*5-8H,3-4H2,1-2H3/t3-,4-,5+,6-,7-;;;;/m1..../s1 |
InChI-Schlüssel |
WQKLGQXWHKQTPO-UXRZSMILSA-N |
SMILES |
CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Isomerische SMILES |
CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.CC(CO)OCC(C)O.COC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1630743.png)
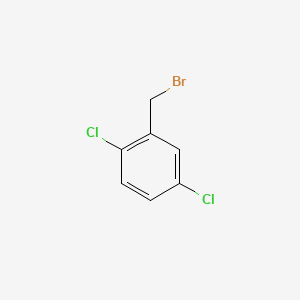
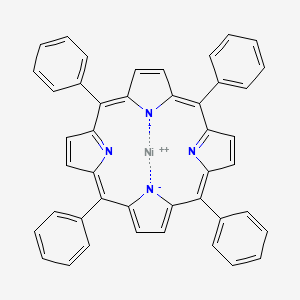


![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B1630758.png)

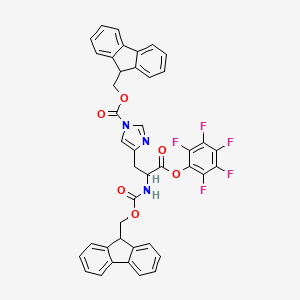
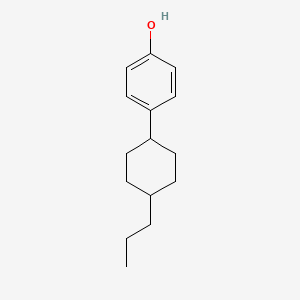
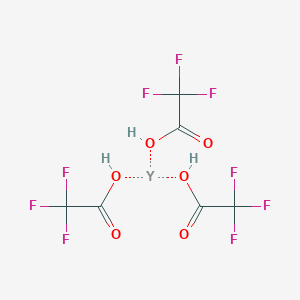
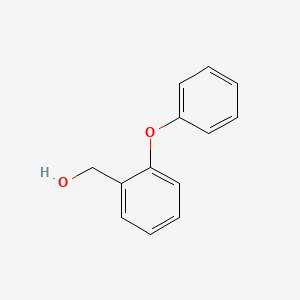
![N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-2-(2-chloro-3,4-dimethoxyphenyl)ethylamine](/img/structure/B1630771.png)
